REACTION_CXSMILES
|
[CH2:1]([Sn:5]([CH2:32][CH2:33][CH2:34][CH3:35])([CH2:28][CH2:29][CH2:30][CH3:31])[C:6]1[CH:27]=[CH:26][C:9]([C:10]([O:12][Sn](CCCC)(CCCC)CCCC)=[O:11])=[CH:8][CH:7]=1)[CH2:2][CH2:3][CH3:4].C1(N=C=NC2CCCCC2)CCCCC1.O[N:52]1[C:56](=[O:57])[CH2:55][CH2:54][C:53]1=[O:58]>C1COCC1.CC(O)=O>[CH3:35][CH2:34][CH2:33][CH2:32][Sn:5]([C:6]1[CH:27]=[CH:26][C:9]([C:10]([O:12][N:52]2[C:56](=[O:57])[CH2:55][CH2:54][C:53]2=[O:58])=[O:11])=[CH:8][CH:7]=1)([CH2:28][CH2:29][CH2:30][CH3:31])[CH2:1][CH2:2][CH2:3][CH3:4]
|
Name
|
tri-n-butylstannyl 4-(tri-n-butylstannyl)benzoate
|
Quantity
|
1.29 g
|
Type
|
reactant
|
Smiles
|
C(CCC)[Sn](C1=CC=C(C(=O)O[Sn](CCCC)(CCCC)CCCC)C=C1)(CCCC)CCCC
|
Name
|
|
Quantity
|
417 mg
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)N=C=NC1CCCCC1
|
Name
|
|
Quantity
|
212 mg
|
Type
|
reactant
|
Smiles
|
ON1C(CCC1=O)=O
|
Name
|
|
Quantity
|
18.4 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
CC(=O)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 15 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solids were removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
Purification by silica gel chromatography (25% EtOAc/hexane)
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 731 mg | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 78.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |